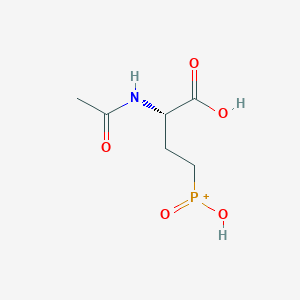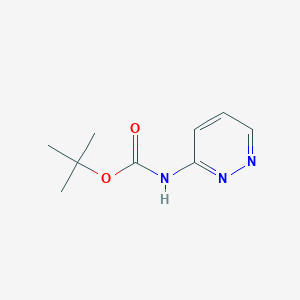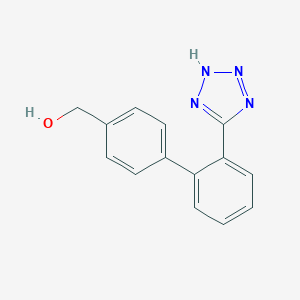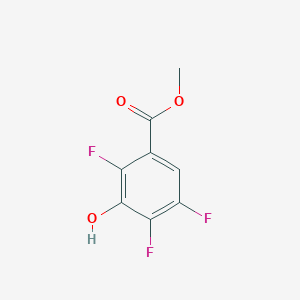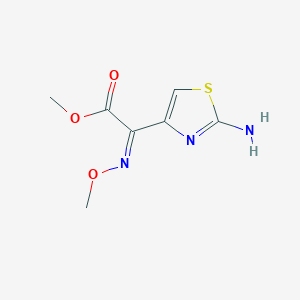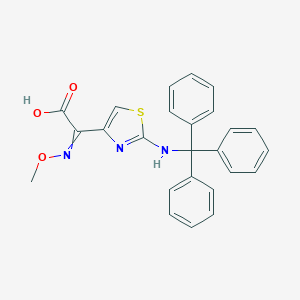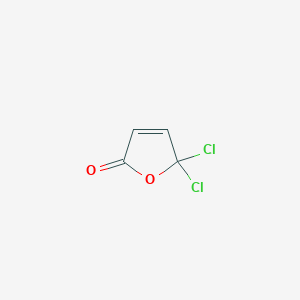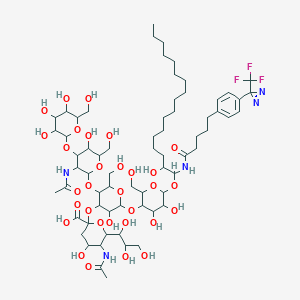
Trimethyl aconitate
Übersicht
Beschreibung
Trimethyl aconitate is a multifunctional compound that has been explored in various synthetic applications. It is a renewable raw material with a high density of functional groups, which makes it a versatile C6 building block for the synthesis of complex molecules .
Synthesis Analysis
The synthesis of this compound derivatives has been demonstrated through various methods. For instance, the cyclodimerization of this compound can be achieved cathodically in dimethylformamide with a mercury cathode, yielding pentamethyl cyclopentane pentacarboxylate with high stereoselectivity and in
Wissenschaftliche Forschungsanwendungen
Neurodegeneration Research
Trimethyl aconitate (TMT) has been extensively used in neurodegeneration research, particularly focusing on the hippocampal region of the brain. It induces neurodegeneration, leading to behavioral abnormalities like hyperactivity, aggression, and cognitive deficits, closely resembling conditions such as temporal lobe epilepsy in humans. This makes TMT a valuable tool in creating in vivo rodent models for studying the molecular mechanisms of neurodegeneration, offering insights into potential therapeutic interventions for neurodegenerative diseases. The underlying mechanisms of TMT-induced neurodegeneration include oxidative stress, inflammatory responses, and neuronal death/survival pathways (Lee et al., 2016).
Cosmetic Safety Assessment
This compound compounds, categorized as trimoniums, are commonly used in cosmetics as surfactants, hair-conditioning agents, and antistatic agents. While the safety data for many trimoniums is sufficient, there remain gaps in the safety data for some compounds. The structural activity relationships and functions in cosmetics suggest that these ingredients are safe for use in current practices and concentrations, provided they are formulated to be nonirritating (Becker et al., 2012).
Vaccine Delivery
Trimethyl chitosan (TMC), a derivative of chitosan, has shown promise in the field of vaccine delivery. Its high aqueous solubility, charge density, and stability over a range of ionic conditions make it an excellent candidate for developing adjuvants. TMC's immunostimulating ability, coupled with its mucoadhesive and permeation-enhancing properties, allows it to perform similarly to well-known adjuvants like alum and complete Freund’s adjuvant. This highlights its potential role as a potent adjuvant in vaccine delivery (Malik et al., 2018).
Zukünftige Richtungen
Trimethyl aconitate is a renewable raw material with a high density of functional groups. It has potential for use in green chemistry reactions. For example, it can be used in an aza-Michael reaction with primary amines as a green click reaction to produce tetra-functional N-alkyl-bis-(pyrrolidone .
Wirkmechanismus
Target of Action
Trimethyl aconitate, a derivative of aconitate, is a small molecule that plays a role in the tricarboxylic acid (TCA) cycle It’s parent compound, aconitate, is known to interact with the enzyme aconitase .
Mode of Action
Aconitate, from which this compound is derived, is known to be converted by aconitase in the tca cycle . Aconitase catalyzes the isomerization of citrate to isocitrate via cis-aconitate in the TCA cycle .
Biochemical Pathways
This compound is involved in the TCA cycle, a central metabolic pathway of cells . Itaconate, a byproduct of the TCA cycle, is an emerging metabolic small molecule that regulates macrophage inflammation . Itaconate is produced by the decarboxylation of cis-aconitate . The TCA cycle metabolites, including itaconate, play significant roles in controlling the immunophenotype and inflammatory response of macrophages .
Pharmacokinetics
It’s synthesized via a two-step palladium-catalysed carbonylation of propynyl alcohol .
Result of Action
Itaconate, a related compound, has been found to possess potent immunomodulatory characteristics . Itaconate regulates macrophage function through multiple mechanisms and has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases .
Action Environment
It’s known that various environmental factors can affect the action of biochemical compounds in general .
Eigenschaften
IUPAC Name |
trimethyl (Z)-prop-1-ene-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIBGWGBBQGPZ-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C/C(=O)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20820-77-3 | |
| Record name | Trimethyl aconitate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes trimethyl aconitate a promising building block in polymer synthesis?
A: this compound possesses a high density of functional groups, making it attractive for polymerization reactions. For instance, it readily undergoes aza-Michael addition with diamines, forming tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) monomers. These monomers exhibit excellent thermal stability, proving valuable for melt-polycondensation reactions, ultimately yielding polymers with tunable properties. Furthermore, its copolymerization with butadiene, styrene, acrylonitrile, and vinyl chloride has been studied. These studies explored its reactivity ratios and the resulting copolymer properties, demonstrating its versatility in material science.
Q2: How does this compound contribute to greener synthetic approaches in organic chemistry?
A: this compound can be derived from renewable sources, aligning with green chemistry principles. It participates in efficient domino reactions, such as those involving imine additions and intramolecular acylations, offering a concise route to heteropolycycles in one-pot reactions. This highlights its potential to streamline synthesis while minimizing environmental impact.
Q3: Can this compound be electrochemically modified, and what are the implications?
A: Yes, this compound undergoes stereoselective cathodic cyclodimerization, producing a cyclic hexamethyl ester via inter- and intramolecular Michael addition. This electrochemical transformation exemplifies how renewable feedstocks can be converted into valuable compounds using sustainable methods.
Q4: Has this compound been explored for biological applications?
A: While not extensively studied for direct biological activity, a recent study explored a novel application of this compound in modifying an existing anti-TNF-α aptamer. Researchers conjugated three units of the aptamer to a this compound core, creating a trimeric structure. This modification significantly enhanced the aptamer's affinity for TNF-α, leading to improved neutralization of TNF-α activity both in vitro and in vivo.
Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?
A: Gas chromatography has been employed to analyze the pyrazoline derivative of this compound. This technique allows for the separation and quantification of the derivative, providing insights into its purity and potential applications. In the context of the anti-TNF-α aptamer modification, gel electrophoresis played a crucial role in confirming the formation of the trimeric aptamer structure linked by this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




